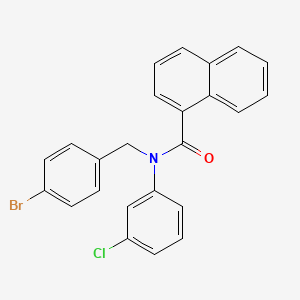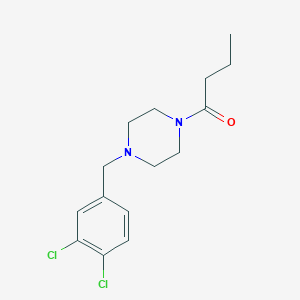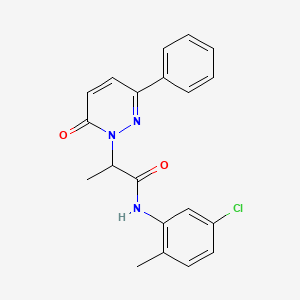
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide
Overview
Description
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide, also known as BBR 3464, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the family of metal-binding agents, which have shown promising results in the treatment of various types of cancers.
Mechanism of Action
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 exerts its anti-cancer activity through a unique mechanism of action. It binds to metal ions that are essential for the growth and proliferation of cancer cells, resulting in the formation of a complex that causes DNA damage. This DNA damage triggers a cascade of events that ultimately leads to cell death. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has also been shown to modulate the immune system, leading to enhanced anti-tumor immune responses.
Advantages and Limitations for Lab Experiments
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical studies, making it a promising candidate for further development. It is also highly selective for cancer cells, with minimal toxicity to normal cells, which is a significant advantage in cancer treatment. However, the synthesis of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 is a complex process that requires expertise in organic chemistry, which can be a limitation in lab experiments.
Future Directions
There are several future directions for the research and development of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the development of novel formulations of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 that can improve its pharmacokinetic properties and enhance its anti-tumor activity. Additionally, the combination of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 with other anti-cancer agents is an area of research that has shown promising results in preclinical studies. Further clinical trials are needed to evaluate the safety and efficacy of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 in humans.
Conclusion
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 is a synthetic compound that has shown promising results in preclinical studies as an anti-cancer agent. Its unique mechanism of action, selective toxicity to cancer cells, and range of biochemical and physiological effects make it a promising candidate for further development. However, the complex synthesis method and the need for further clinical trials are challenges that need to be addressed. The future directions for the research and development of N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 offer exciting opportunities for the development of novel cancer treatments.
Scientific Research Applications
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, where it has exhibited potent anti-tumor activity against various types of cancers, including breast, ovarian, and lung cancers. N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide 3464 works by binding to metal ions, such as copper and zinc, that are essential for the growth and proliferation of cancer cells. This metal-binding activity leads to the disruption of the cancer cell's DNA, resulting in cell death.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(3-chlorophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO/c25-19-13-11-17(12-14-19)16-27(21-8-4-7-20(26)15-21)24(28)23-10-3-6-18-5-1-2-9-22(18)23/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDINLWLJLXCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N(CC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(3-chlorophenyl)-1-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)


![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4762957.png)

![methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4762979.png)
![N-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4762984.png)